Lipophilicity (LogP) vs. N-(2-Cyanoethyl)glycine
N-(2-Cyanoethyl)-DL-alanine exhibits significantly higher predicted lipophilicity compared to the glycine analog, indicating enhanced organic phase partitioning. The target compound's LogP is calculated to be 0.35 , whereas N-(2-cyanoethyl)glycine's LogP is reported as -1.63 to -3.2 [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.35 |
| Comparator Or Baseline | N-(2-Cyanoethyl)glycine (CAS 3088-42-4): -1.63 to -3.2 |
| Quantified Difference | Target compound is approximately 10- to 1000-fold more lipophilic. |
| Conditions | Calculated/predicted values from ACD/Labs and PubChem XLogP3. |
Why This Matters
Higher LogP is critical for researchers optimizing liquid-liquid extraction protocols or designing peptide mimetics with improved cell membrane permeability, making this compound the preferred choice over the highly hydrophilic glycine analog.
- [1] N-(2-Cyanoethyl)glycine. Sielc.com. Accessed April 21, 2026. View Source
- [2] N-(2-cyanoethyl)glycine. PubChem Compound Summary. Accessed April 21, 2026. View Source
